molecular formula C8H8Cl2O4 B086720 But-2-ynylene bis(chloroacetate) CAS No. 14569-76-7

But-2-ynylene bis(chloroacetate)

Cat. No. B086720
CAS RN: 14569-76-7
M. Wt: 239.05 g/mol
InChI Key: GJBMLYJEBNBVPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

But-2-ynylene bis(chloroacetate) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a bifunctional reagent that can be used for the synthesis of a wide range of organic compounds. In

Mechanism Of Action

The mechanism of action of But-2-ynylene bis(chloroacetate) involves the formation of a covalent bond between the reagent and the target molecule. The reaction proceeds via an acylation reaction, where the carbonyl group of the chloroacetyl chloride reacts with the hydroxyl group of the 2-butyn-1-ol to form an ester. The resulting ester can then react with the target molecule to form a covalent bond.

Biochemical And Physiological Effects

The biochemical and physiological effects of But-2-ynylene bis(chloroacetate) depend on the target molecule and the application. For example, when used as a crosslinking agent for the preparation of hydrogels, But-2-ynylene bis(chloroacetate) can improve the mechanical properties and stability of the hydrogel. When used for the modification of proteins and nucleic acids, But-2-ynylene bis(chloroacetate) can alter the biological activity and stability of the modified molecules.

Advantages And Limitations For Lab Experiments

The advantages of using But-2-ynylene bis(chloroacetate) in lab experiments include its high reactivity, versatility, and ease of use. It can be used for the synthesis of various organic compounds and the modification of proteins and nucleic acids. However, its limitations include its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for the use of But-2-ynylene bis(chloroacetate) in scientific research. One potential direction is the development of new applications for the reagent in drug discovery and development. Another direction is the optimization of the reaction conditions for the synthesis of specific organic compounds. Additionally, the use of But-2-ynylene bis(chloroacetate) in the preparation of hydrogels and other biomaterials for tissue engineering and drug delivery is an area of active research.

Synthesis Methods

But-2-ynylene bis(chloroacetate) can be synthesized by reacting 2-butyn-1-ol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds via an acylation reaction to form the desired product. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, reaction time, and the molar ratio of the reactants.

Scientific Research Applications

But-2-ynylene bis(chloroacetate) has been widely used in scientific research for the synthesis of various organic compounds such as heterocycles, peptides, and natural products. It has also been used as a reagent for the modification of proteins and nucleic acids, which has potential applications in drug discovery and development. Additionally, But-2-ynylene bis(chloroacetate) has been used as a crosslinking agent for the preparation of hydrogels, which have potential applications in tissue engineering and drug delivery.

properties

CAS RN

14569-76-7

Product Name

But-2-ynylene bis(chloroacetate)

Molecular Formula

C8H8Cl2O4

Molecular Weight

239.05 g/mol

IUPAC Name

4-(2-chloroacetyl)oxybut-2-ynyl 2-chloroacetate

InChI

InChI=1S/C8H8Cl2O4/c9-5-7(11)13-3-1-2-4-14-8(12)6-10/h3-6H2

InChI Key

GJBMLYJEBNBVPR-UHFFFAOYSA-N

SMILES

C(C#CCOC(=O)CCl)OC(=O)CCl

Canonical SMILES

C(C#CCOC(=O)CCl)OC(=O)CCl

Other CAS RN

14569-76-7

Origin of Product

United States

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